molecular formula C9H6N2 B160765 4-Methylisophthalonitrile CAS No. 1943-88-0

4-Methylisophthalonitrile

Cat. No. B160765
CAS RN: 1943-88-0
M. Wt: 142.16 g/mol
InChI Key: KWSRDTCYJMRAAD-UHFFFAOYSA-N
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Description

4-Methylisophthalonitrile is a chemical compound with the molecular formula C9H6N2 . It is also known by other names such as 4-METHYL-ISOPHTHALONITRILE and 4-methylbenzene-1,3-dicarbonitrile . The compound has a molecular weight of 142.16 g/mol .


Molecular Structure Analysis

The InChI code for 4-Methylisophthalonitrile is 1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3 . This compound has a Canonical SMILES representation as CC1=C(C=C(C=C1)C#N)C#N . The compound has a topological polar surface area of 47.6 Ų .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Methylisophthalonitrile are not available, it’s important to note that many synthetic transformations involve the alteration of oxidation states. These redox processes often pass through intermediates with short life-times, making their study challenging .


Physical And Chemical Properties Analysis

4-Methylisophthalonitrile is a solid at room temperature . It has a molecular weight of 142.16 g/mol . The compound has a topological polar surface area of 47.6 Ų . It has a complexity of 226 .

Scientific Research Applications

1. Photophysical and Photochemical Properties

4-Methylisophthalonitrile derivatives have been used in the synthesis of metal-free and metallophthalocyanines, which exhibit significant photophysical and photochemical properties. These compounds are characterized by their solubility in organic solvents and their potential in photodynamic therapy due to their photochemical and photophysical characteristics (Güngördü Solǧun, Yildiko, & Ağırtaş, 2022).

2. Antioxidant Properties

Phthalonitrile derivatives, including 4-Methylisophthalonitrile, have been found to have notable antioxidant properties. The synthesis of tetra phthalocyanines with peripheral 4-(methylthio)phenylthio groups has demonstrated high antioxidant activities, outperforming standard compounds like ascorbic acid and BHT (Aydin, Alici, Bilgiçli, Yarasir, & Arabaci, 2017).

3. Antimicrobial Activities

Studies have shown that metal-free and metallophthalocyanine derivatives of 4-Methylisophthalonitrile possess significant antimicrobial activities. These compounds have been synthesized and their minimum inhibitory concentration (MIC) evaluated, demonstrating promising biological activity (Hamdi, Medyouni, Bilel, Mansour, & Romerosa, 2017).

4. Catalytic Applications

Metallophthalocyanines derived from 4-Methylisophthalonitrile have been used as potent heterogeneous catalysts in the synthesis of various compounds. For example, cobalt (II)-phthalocyanine, derived from a 4-Methylisophthalonitrile derivative, has been found to be highly active in catalyzing certain chemical transformations, enhancing both yield and reaction time (Hamdi et al., 2017).

Safety And Hazards

4-Methylisophthalonitrile is classified as having acute toxicity, both oral and dermal . The hazard statements associated with this compound are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) .

properties

IUPAC Name

4-methylbenzene-1,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2/c1-7-2-3-8(5-10)4-9(7)6-11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSRDTCYJMRAAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435220
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylisophthalonitrile

CAS RN

1943-88-0
Record name 4-Methylisophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
X Zheng, J Jiang, Q Lin, C Li, J Chen, S Wang… - Chemical Engineering …, 2023 - Elsevier
… 4-hydroxyisophthalonitrile (4HIN), 4-aminoisophthalonitrile (4AIN), and 4-methylisophthalonitrile (4MIN) are commercially available and are used after recrystallization purification. The …
Number of citations: 5 www.sciencedirect.com
L Friedman, H Shechter - The Journal of Organic Chemistry, 1961 - ACS Publications
… The dark reaction mixture was poured into a warm solution of ethylenediamine (500 ml.) in water (1500 ml.) and heated to break up the complex and precipitate 4methylisophthalonitrile. …
Number of citations: 359 pubs.acs.org
L Anzalone, JA Hirsch - The Journal of Organic Chemistry, 1985 - ACS Publications
… 4-Methylisophthalonitrile (6). This compound was prepared according to the method of Newman9 in 64% yield after sublimation at 110 C (0.03 mm). Recrystallization from anhydrous …
Number of citations: 77 pubs.acs.org
L Chardonnens, WJ Kramer - Journal of the American Chemical …, 1957 - ACS Publications
It is well known that the methyl group, which is relatively inert in pure hydrocarbon compounds, becomes more reactive in the vicinity of certain substituents in the molecule. Among the …
Number of citations: 4 pubs.acs.org
RA Putnam, JO Nelson, JM Clark - Journal of Agricultural and …, 2003 - ACS Publications
The effect of a spray-tank adjuvant on the persistence, distribution, and degradation of two pesticides, chlorothalonil and chlorpyrifos, was studied in a commercial cranberry bog. …
Number of citations: 104 pubs.acs.org
X Zhu, XJ Shen, ZY Tian, S Lu, LL Tian… - The Journal of …, 2017 - ACS Publications
An efficient Cp*Rh(III)-catalyzed selective bis-cyanation of arylimidazo[1,2-α]pyridines with N-cyano-N-phenyl-p-methylbenzenesulfonamide via N-directed ortho double C–H activation …
Number of citations: 56 pubs.acs.org
RAC Juárez, LLG Dorry, R Bello-Mendoza… - Journal of …, 2011 - Elsevier
… ; 2,5,6-trichloro-4-methoxyisophthalonitrile; 1-carbamoyl-3-cyano-4-hydroxy-2,5,6-trichlorobenzene; 2,4,5-trichloroisophthalonitrile; 2,5,6-trichloro-4-methylisophthalonitrile; and …
Number of citations: 53 www.sciencedirect.com
J Oldham - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary The acids in the series of alkanedicaxboxylic acids contain two carboxyl groups and are therefore, dibasic. The physical properties of the dicarboxylic acids in the …
Number of citations: 0 www.sciencedirect.com
L Friedman - 1959 - search.proquest.com
1. cARENoD AND CATIONOID DECOMPOSITION OF Diazo Page 1 1. cARENoD AND CATIONOID DECOMPOSITION OF Diazo HYDROCARBONS DERIVED FROM …
Number of citations: 2 search.proquest.com
L Anzalone - 1984 - search.proquest.com
… The planned sequence (Scheme IX) involved the conversion of 2,4-dichlorotoluene (84) to 4-methylisophthalonitrile under conditions of the Rosenmund reaction^, followed by …
Number of citations: 2 search.proquest.com

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